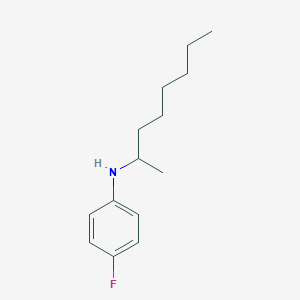![molecular formula C18H26O6Si B12584543 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one CAS No. 602313-32-6](/img/structure/B12584543.png)
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. It is known for its photo-responsive properties, making it useful in various applications, particularly in the field of controlled drug delivery. The compound is often used as a ligand grafted onto mesoporous silica materials to create light-controlled storage and release systems for drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Photo-dimerization: Under UV light at 365 nm, the compound can form dimers connected by a cyclobutane ring.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Photo-dimerization: UV light at 365 nm for dimerization and 254 nm for cleavage.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Photo-dimerization: Cyclobutane-linked dimers.
Hydrolysis: Silanols and siloxane bonds.
Scientific Research Applications
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has several scientific research applications:
Controlled Drug Delivery: Used as a photo-responsive ligand grafted onto mesoporous silica materials for light-controlled drug release systems.
Material Science: Employed in the functionalization of silica materials to create photo-switchable nanoporous supports.
Environmental Applications: Potential use in CO2 and water adsorption on functionalized mesoporous silicas.
Mechanism of Action
The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Another silane compound used in the functionalization of materials.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Uniqueness
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is unique due to its photo-responsive properties, which allow for controlled drug release and other applications that require light-induced changes in material properties. This sets it apart from other similar silane compounds that may not have such photo-responsive characteristics .
Properties
CAS No. |
602313-32-6 |
|---|---|
Molecular Formula |
C18H26O6Si |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-(3-triethoxysilylpropoxy)chromen-2-one |
InChI |
InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
DNWYLKNAHGWHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


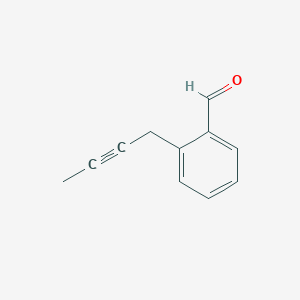
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
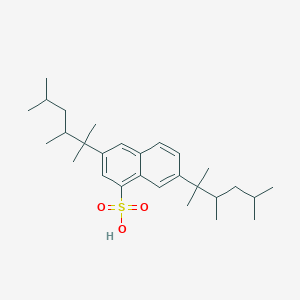
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
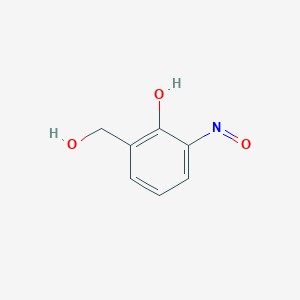

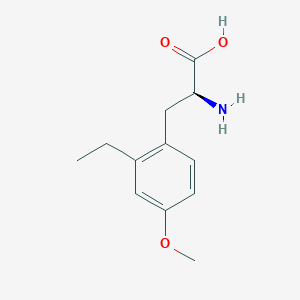
![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)
